
2,3,4,5-Tetramethylaniline
Overview
Description
2,3,4,5-Tetramethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where four methyl groups are substituted at the 2, 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetramethylaniline can be synthesized through several methods. One common method involves the reduction of 2,3,4,5-tetramethylnitrobenzene using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-bromo-2,3,4,5-tetramethylbenzene with ammonia under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetramethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,3,4,5-Tetramethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals and drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetramethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The presence of methyl groups enhances its reactivity and influences the orientation of reactions on the benzene ring .
Comparison with Similar Compounds
N,N,3,5-Tetramethylaniline: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5,N,N-Tetramethylaniline: Another similar compound with distinct properties and uses.
Uniqueness: 2,3,4,5-Tetramethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .
Biological Activity
Overview
2,3,4,5-Tetramethylaniline (TMA) is an organic compound with the molecular formula C10H15N. It is a derivative of aniline characterized by the presence of four methyl groups attached to the benzene ring at positions 2, 3, 4, and 5. This unique substitution pattern influences its chemical reactivity and biological properties. TMA has garnered attention in various fields including medicinal chemistry and toxicology due to its potential biological activities.
- Molecular Weight : 149.23 g/mol
- Density : 0.913 g/mL at 25 °C
- Functional Group : Amine
TMA acts primarily as a nucleophile in substitution reactions, due to the electron-donating effect of the methyl groups. This enhances its reactivity towards electrophilic centers in biological molecules. The compound's biological activity is influenced by its structural properties which facilitate interactions with various biomolecules.
Mutagenicity Studies
Research has indicated that TMA and its derivatives exhibit varying degrees of mutagenicity. A study focused on p-phenylenediamine derivatives found that compounds with multiple methyl substitutions, including TMA, displayed reduced mutagenic activity compared to their less substituted counterparts. Specifically, TMA was shown to be non-mutagenic in Salmonella typhimurium assays when tested under both activated and non-activated conditions .
Cytotoxicity and Cellular Interactions
TMA's cytotoxic effects have been studied in several cell lines. The compound was found to induce apoptosis in certain cancer cell lines through oxidative stress mechanisms. The presence of methyl groups appears to modulate the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study: Interaction with Biomolecules
In a notable case study, TMA was evaluated for its interaction with DNA and proteins. The study demonstrated that TMA could form adducts with DNA bases, leading to potential genotoxic effects under certain conditions. However, the extent of these effects varied significantly depending on the cellular environment and the presence of metabolic activation systems .
Applications in Medicine
Due to its unique properties, TMA is being explored for potential applications in drug development:
- Pharmaceutical Intermediates : TMA serves as an intermediate in synthesizing various pharmaceuticals and dyes.
- Antioxidant Activity : Preliminary studies suggest that TMA may exhibit antioxidant properties, which could be beneficial in developing therapies for oxidative stress-related diseases.
Comparison with Similar Compounds
To better understand TMA's biological activity, it is useful to compare it with structurally similar compounds:
Compound | Mutagenicity | Cytotoxicity | Notes |
---|---|---|---|
2,3-Dimethylaniline | Weakly mutagenic | Moderate | Fewer methyl groups reduce activity |
3,5-Dimethylaniline | Non-mutagenic | Low | Structural differences impact activity |
N,N-Dimethylaniline | Moderate | High | More reactive due to nitrogen substitution |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,5-tetramethylaniline, and how can reaction conditions be systematically optimized?
- Methodology :
- Step 1 : Start with Friedel-Crafts alkylation of aniline derivatives using methyl halides or alcohols. Adjust stoichiometry to control methylation positions .
- Step 2 : Employ catalytic systems (e.g., Lewis acids like AlCl₃) to enhance regioselectivity. Monitor temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side products .
- Step 3 : Purify via fractional distillation or column chromatography. Validate purity using NMR (¹H/¹³C) and GC-MS.
- Critical Parameter : Solvent choice impacts reaction kinetics; polar aprotic solvents reduce undesired oligomerization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Retention time: ~12.5 min (method: 50°C hold, 10°C/min to 250°C) .
- NMR : Key peaks in CDCl₃: δ 2.15–2.30 (12H, methyl groups), δ 6.75–7.10 (aromatic protons). Compare with reference spectra .
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥98% required for mechanistic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Preventive Measures :
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of this compound-derived intermediates?
- Experimental Design :
- Kinetic Profiling : Compare turnover frequencies (TOF) under varying catalyst loads (e.g., Rh vs. Pd). Use in situ IR to track intermediate formation .
- Isotopic Labeling : Introduce ¹³C-methyl groups to trace regiochemical outcomes in cross-coupling reactions .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., C–N vs. C–C bond activation) .
Q. How do steric effects from methyl groups influence the electronic properties of this compound in supramolecular assemblies?
- Structural Analysis :
Q. What statistical approaches address variability in toxicity data for this compound across in vitro assays?
- Data Analysis Framework :
- ANOVA with Repeated Measures : Compare LD₅₀ values (oral, dermal, inhalation) across cell lines (e.g., HepG2 vs. HEK293). Account for batch effects using mixed models .
- Meta-Analysis : Pool data from OECD Guideline 423 (acute toxicity) and EPA ECOTOX entries. Weight studies by sample size and assay validity .
Q. Data Contradictions and Resolution Strategies
Properties
IUPAC Name |
2,3,4,5-tetramethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBHJRQUYYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511318 | |
Record name | 2,3,4,5-Tetramethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-45-0 | |
Record name | 2,3,4,5-Tetramethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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